molecular formula C8H16Cl2Ir2-2 B1516257 Chlorobis(ethylene)iridium(I) Dimer CAS No. 39722-81-1

Chlorobis(ethylene)iridium(I) Dimer

Cat. No.: B1516257
CAS No.: 39722-81-1
M. Wt: 567.55 g/mol
InChI Key: KIGDBTYHWLDKQG-UHFFFAOYSA-L
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Description

Chlorobis(ethylene)iridium(I) dimer is an organometallic compound with the chemical formula Ir2Cl2(C2H4)4. It is a red-orange solid that is soluble in nonpolar organic solvents. The molecule consists of two bridging chloride ligands and four ethylene ligands. The ethylene ligands are labile and readily displaced even by other alkenes. This compound is used as a precursor to various homogeneous catalysts and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorobis(ethylene)iridium(I) dimer can be synthesized by reacting iridium(I) chloride with ethylene under specific conditions. The reaction typically involves heating a mixture of iridium(I) chloride and ethylene in an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 100-150°C and a pressure of 1-5 atmospheres.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors with continuous flow systems. The process involves the continuous addition of ethylene gas and iridium(I) chloride to the reactor, with precise control over temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Chlorobis(ethylene)iridium(I) dimer undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or molecular oxygen (O2) are used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) are employed.

  • Substitution: Alkenes and other ligands can displace the ethylene ligands.

Major Products Formed:

  • Oxidation: Formation of iridium(III) complexes.

  • Reduction: Formation of iridium(I) complexes with different ligands.

  • Substitution: Formation of iridium(I) complexes with substituted alkenes.

Scientific Research Applications

Chlorobis(ethylene)iridium(I) dimer is widely used in scientific research due to its catalytic properties. It serves as a precursor to various homogeneous catalysts used in organic synthesis. These catalysts are employed in reactions such as the dimerization of ethylene to 1-butene, asymmetric 1,4-addition of arylboronic acids to cyclic enones, and other important organic transformations. Additionally, it is used in the preparation of catalysts for industrial processes, including polymerization reactions and the production of fine chemicals.

Mechanism of Action

Chlorobis(ethylene)iridium(I) dimer is similar to other organometallic compounds such as Chlorobis(ethylene)rhodium(I) dimer and Chlorobis(ethylene)cobalt(I) dimer. it is unique in its ability to catalyze specific reactions and its stability under various reaction conditions. The iridium center provides distinct catalytic properties compared to rhodium and cobalt, making it a valuable compound in organic synthesis and industrial applications.

Comparison with Similar Compounds

  • Chlorobis(ethylene)rhodium(I) dimer

  • Chlorobis(ethylene)cobalt(I) dimer

  • Chlorobis(ethylene)nickel(I) dimer

Properties

IUPAC Name

ethene;iridium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4.2ClH.2Ir/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGDBTYHWLDKQG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2Ir2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39722-81-1
Record name Chlorobis(ethylene)iridium(I) Dimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorobis(ethylene)iridium(I) Dimer
Reactant of Route 2
Chlorobis(ethylene)iridium(I) Dimer
Reactant of Route 3
Chlorobis(ethylene)iridium(I) Dimer
Reactant of Route 4
Chlorobis(ethylene)iridium(I) Dimer
Reactant of Route 5
Chlorobis(ethylene)iridium(I) Dimer
Reactant of Route 6
Chlorobis(ethylene)iridium(I) Dimer

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